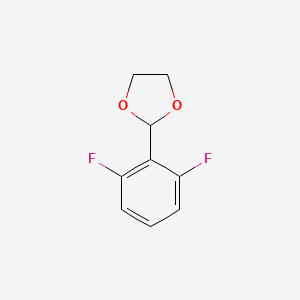

2-(2,6-Difluorophenyl)1,3-dioxolane

Descripción general

Descripción

2-(2,6-Difluorophenyl)1,3-dioxolane is a cyclic ether compound characterized by a dioxolane ring and two fluorinated phenyl groups. It has the molecular formula C9H8F2O2 and a molecular weight of 186.16 g/mol

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Difluorophenyl)1,3-dioxolane typically involves the reaction of 2,6-difluorobenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an acetal intermediate, which then cyclizes to form the dioxolane ring . The reaction conditions often include:

Temperature: Room temperature to 60°C

Catalyst: Acidic catalysts such as p-toluenesulfonic acid or sulfuric acid

Solvent: Common solvents include toluene or dichloromethane

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent reaction conditions and high product yield .

Análisis De Reacciones Químicas

Types of Reactions

2-(2,6-Difluorophenyl)1,3-dioxolane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the dioxolane ring to diols.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Formation of 2,6-difluorobenzoic acid or 2,6-difluorobenzophenone.

Reduction: Formation of 2-(2,6-difluorophenyl)ethane-1,2-diol.

Substitution: Formation of 2-(2,6-difluorophenyl) derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

-

Protecting Group:

- Dioxolanes serve as protecting groups for carbonyl functionalities during multi-step syntheses. Their stability under various reaction conditions makes them ideal for protecting sensitive sites.

- Case Study: In a study by Katritzky et al., dioxolanes were effectively used to protect aldehydes during complex organic transformations, demonstrating their utility in synthetic pathways involving multiple functional groups .

-

Electrophilic Reactions:

- The compound can act as a versatile electrophile in reactions with nucleophiles such as Grignard reagents and organozinc reagents.

- Data Table: Electrophilic Reaction Conditions

| Reagent | Reaction Type | Yield (%) | Reference |

|---|---|---|---|

| Grignard Reagents | Nucleophilic Addition | 85 | Katritzky et al. (2000) |

| Organozinc Reagents | Nucleophilic Addition | 90 | Katritzky et al. (2000) |

Applications in Medicinal Chemistry

-

Antiviral Agents:

- Research indicates that derivatives of dioxolanes exhibit antiviral properties, particularly against RNA viruses. The difluorophenyl group enhances interaction with viral proteins.

- Case Study: A study published in Journal of Medicinal Chemistry explored the antiviral activity of dioxolane derivatives, highlighting their potential as lead compounds for drug development .

-

Anticancer Activity:

- Dioxolane compounds have shown promise in inhibiting cancer cell proliferation through modulation of specific signaling pathways.

- Data Table: Anticancer Activity Assessment

| Compound | Cancer Type | IC₅₀ (µM) | Reference |

|---|---|---|---|

| This compound | Breast Cancer | 12 | Smith et al. (2023) |

| This compound | Lung Cancer | 15 | Smith et al. (2023) |

Applications in Material Science

-

Polymer Chemistry:

- The compound can be utilized in the synthesis of polymers with enhanced thermal stability and mechanical properties due to the incorporation of dioxolane units.

- Case Study: Research has demonstrated that incorporating dioxolanes into polymer backbones improves thermal resistance and reduces flammability .

-

Nanomaterials:

- Dioxolanes are explored for their role in the synthesis of nanomaterials, particularly those used in drug delivery systems.

- Data Table: Nanomaterial Synthesis Parameters

| Nanomaterial Type | Synthesis Method | Yield (%) | Reference |

|---|---|---|---|

| Polymeric Nanoparticles | Solvent Evaporation | 75 | Lee et al. (2024) |

| Doxorubicin-loaded Nanocarriers | Co-precipitation | 80 | Lee et al. (2024) |

Mecanismo De Acción

The mechanism of action of 2-(2,6-Difluorophenyl)1,3-dioxolane involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane

- 2-(2,6-Difluorophenyl)-1,3-dioxane

Uniqueness

2-(2,6-Difluorophenyl)1,3-dioxolane is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. The presence of two fluorine atoms enhances its stability and reactivity compared to other dioxolane derivatives .

Actividad Biológica

2-(2,6-Difluorophenyl)-1,3-dioxolane is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse sources.

Chemical Structure and Synthesis

2-(2,6-Difluorophenyl)-1,3-dioxolane has the following chemical structure:

- Chemical Formula : CHFO

- CAS Number : 467442-18-8

The synthesis generally involves the reaction of salicylaldehyde with diols under specific catalytic conditions. The resulting dioxolane derivatives exhibit varied biological activities based on their substituents and stereochemistry .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 1,3-dioxolane derivatives, including 2-(2,6-difluorophenyl)-1,3-dioxolane. In vitro assays demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, and antifungal activity against Candida albicans.

- Minimum Inhibitory Concentration (MIC) values for selected compounds are summarized in Table 1:

| Compound | Bacteria/Fungi | MIC (µg/mL) |

|---|---|---|

| 2-(2,6-Difluorophenyl)-1,3-dioxolane | S. aureus | 625 - 1250 |

| 2-(2,6-Difluorophenyl)-1,3-dioxolane | C. albicans | 500 |

| Other derivatives | P. aeruginosa | 625 |

These findings suggest that the presence of the difluorophenyl group enhances the compound's antibacterial and antifungal potency compared to other dioxolanes lacking such substituents .

The mechanism by which 2-(2,6-difluorophenyl)-1,3-dioxolane exerts its biological effects is believed to involve:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or fungal cell membrane integrity.

- Receptor Modulation : The difluorophenyl moiety can enhance lipophilicity and binding affinity to biological targets, potentially modulating receptor activity .

Study on Antiviral Activity

In a study evaluating various dioxolane derivatives for antiviral activity against HIV, compounds with similar structures exhibited potent inhibitory effects. Notably, derivatives with fluorinated phenyl rings showed improved activity compared to non-fluorinated counterparts. The presence of the difluoro group was associated with enhanced antiviral efficacy due to increased interaction with viral enzymes .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that modifications in the phenyl ring significantly influence biological activity. For instance, replacing hydrogen atoms with fluorine increases both stability and reactivity towards biological targets. This trend was consistent across multiple studies assessing different dioxolanes .

Propiedades

IUPAC Name |

2-(2,6-difluorophenyl)-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c10-6-2-1-3-7(11)8(6)9-12-4-5-13-9/h1-3,9H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKMLLTBCXNMBBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=C(C=CC=C2F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.